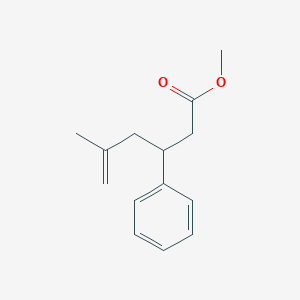
2-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that features a thiophene ring fused with a tetrahydropyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine typically involves the condensation of thiophene derivatives with appropriate amines and aldehydes. One common method is the Biginelli reaction, which involves the condensation of a β-keto ester, an aldehyde, and urea or thiourea under acidic conditions . The reaction conditions often include the use of catalysts such as Lewis acids or Bronsted acids to facilitate the formation of the tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrahydropyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated thiophene derivatives and substituted tetrahydropyrimidines.
Aplicaciones Científicas De Investigación
2-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 2-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A five-membered heterocyclic compound with a sulfur atom.
Pyrimidine: A six-membered heterocyclic compound with two nitrogen atoms.
Dihydropyrimidine: A reduced form of pyrimidine with potential biological activities.
Uniqueness
2-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine is unique due to the combination of the thiophene and tetrahydropyrimidine rings, which imparts distinct chemical and biological properties. This fusion enhances its potential as a versatile building block in synthetic chemistry and its applicability in medicinal chemistry .
Propiedades
Número CAS |
26131-42-0 |
|---|---|
Fórmula molecular |
C8H10N2S |
Peso molecular |
166.25 g/mol |
Nombre IUPAC |
2-thiophen-2-yl-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C8H10N2S/c1-3-7(11-6-1)8-9-4-2-5-10-8/h1,3,6H,2,4-5H2,(H,9,10) |
Clave InChI |
CKXPPDWBZSHQMR-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=NC1)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


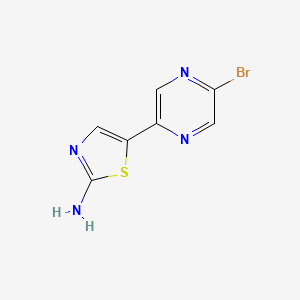
![(2S)-3-[4-(2-amino-6-chloropyrimidin-4-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;2-methylpropan-2-amine](/img/structure/B13092254.png)


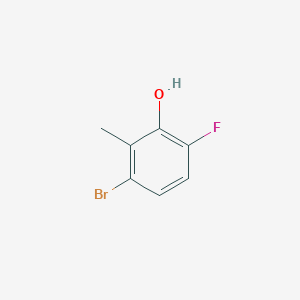
![7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092278.png)
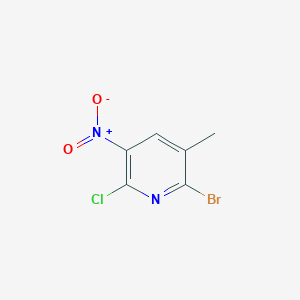
![5,7-Dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13092283.png)

![(R)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline](/img/structure/B13092294.png)
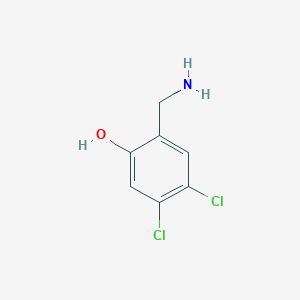
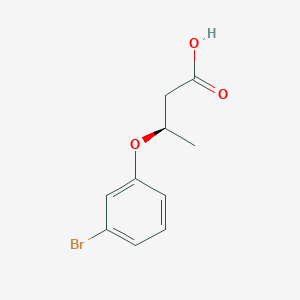
![2H-Cyclohepta[d]pyrimidine](/img/structure/B13092313.png)
